3-(2-Fluoroethyl)-1-methyl-1-nitrosourea
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Overview
Description
3-(2-Fluoroethyl)-1-methyl-1-nitrosourea is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a fluoroethyl group, a methyl group, and a nitrosourea moiety, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)-1-methyl-1-nitrosourea typically involves the reaction of 2-fluoroethylamine with methyl isocyanate, followed by nitrosation. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield. Common solvents used in the synthesis include dichloromethane and acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and minimize impurities. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoroethyl)-1-methyl-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may convert the nitroso group to an amine or other reduced forms.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroethyl oxides, while reduction can produce fluoroethylamines .
Scientific Research Applications
3-(2-Fluoroethyl)-1-methyl-1-nitrosourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to modify DNA.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethyl)-1-methyl-1-nitrosourea involves its interaction with DNA and proteins. The nitrosourea moiety can alkylate DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This property makes it a potential candidate for cancer therapy, as it can induce cell death in rapidly dividing tumor cells. The molecular targets include DNA bases and repair enzymes .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share some structural similarities and are used in various pharmaceutical applications.
1,2,4-Triazole-Containing Scaffolds: Known for their biological activity, these compounds are used in drug discovery and development.
Uniqueness
3-(2-Fluoroethyl)-1-methyl-1-nitrosourea is unique due to its specific combination of a fluoroethyl group and a nitrosourea moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
13908-88-8 |
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Molecular Formula |
C4H8FN3O2 |
Molecular Weight |
149.12 g/mol |
IUPAC Name |
3-(2-fluoroethyl)-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C4H8FN3O2/c1-8(7-10)4(9)6-3-2-5/h2-3H2,1H3,(H,6,9) |
InChI Key |
RGWOPTCWCOAICV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NCCF)N=O |
Origin of Product |
United States |
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